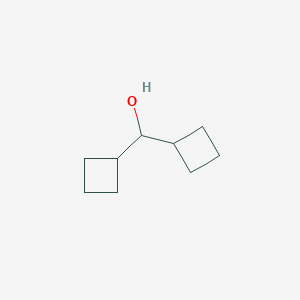

Dicyclobutylmethanol

Description

Structure

3D Structure

Properties

CAS No. |

41140-06-1 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

di(cyclobutyl)methanol |

InChI |

InChI=1S/C9H16O/c10-9(7-3-1-4-7)8-5-2-6-8/h7-10H,1-6H2 |

InChI Key |

DVTRIDOIGHJKSR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(C2CCC2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dicyclobutylmethanol

Precursor Selection and Rational Design for Dicyclobutylmethanol Synthesis

The rational design of a synthetic route to this compound begins with the selection of appropriate and readily available precursors. The structure of this compound, a secondary alcohol, points to two primary retrosynthetic disconnections, which in turn suggest the most logical starting materials.

The most common approach involves the formation of the carbon-carbon bond adjacent to the hydroxyl group. This leads to two key precursors:

Cyclobutanecarboxaldehyde (B128957): This aldehyde serves as an electrophile, providing the carbonyl carbon that will become the alcohol's carbinol center.

A Cyclobutyl Organometallic Reagent: This reagent acts as a nucleophile, delivering a cyclobutyl carbanion to attack the aldehyde.

An alternative strategy involves starting with a precursor that already contains all the necessary carbon atoms:

Dicyclobutyl Ketone: This ketone can be reduced to the target secondary alcohol. This pathway does not create a new carbon-carbon bond but instead focuses on the transformation of a functional group (ketone to alcohol).

The choice between these pathways depends on factors such as the commercial availability of the precursors, desired yield, and the specific stereochemical outcomes required for the final product. The organometallic addition route offers more flexibility in introducing isotopic labels or complex substituents on one of the rings, while the ketone reduction route is often more straightforward for producing a racemic mixture of the alcohol.

| Synthetic Pathway | Key Precursors | Bond Formed/Transformed | Primary Rationale |

| Nucleophilic Addition | Cyclobutanecarboxaldehyde, Cyclobutyl Organometallic Reagent | C-C bond | Convergent synthesis, allows for differential functionalization of rings. |

| Ketone Reduction | Dicyclobutyl Ketone | C-O pi bond to C-O sigma bonds (C=O to CH-OH) | Linear synthesis, straightforward functional group interconversion. |

Nucleophilic Addition Strategies in the Formation of this compound

Nucleophilic addition is a fundamental class of reactions for the synthesis of alcohols from carbonyl compounds. wikipedia.orgfiveable.me In this reaction, a nucleophile attacks the electrophilic carbon atom of a carbonyl group, breaking the pi bond and forming a tetrahedral intermediate which, upon protonation, yields the alcohol. fiveable.melibretexts.org

The general mechanism for the synthesis of this compound via nucleophilic addition to cyclobutanecarboxaldehyde is as follows:

Nucleophilic Attack: The nucleophile (e.g., a cyclobutyl carbanion from an organometallic reagent) adds to the carbonyl carbon of cyclobutanecarboxaldehyde. fiveable.me

Formation of Tetrahedral Intermediate: This attack results in a negatively charged alkoxide intermediate.

Protonation: The alkoxide is protonated, typically by the addition of a weak acid (like water or dilute aqueous acid) in a workup step, to yield the final this compound product. fiveable.me

Organometallic reagents are excellent sources of carbon nucleophiles and are widely used for forming carbon-carbon bonds. libretexts.org

Grignard Reagents: The Grignard reaction involves an organomagnesium halide, such as cyclobutylmagnesium bromide. This reagent is prepared by reacting cyclobutyl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The resulting Grignard reagent then reacts with cyclobutanecarboxaldehyde to produce this compound after an acidic workup.

Organolithium Reagents: Organolithium reagents, such as cyclobutyllithium, are generally more reactive and often considered stronger bases than their Grignard counterparts. nih.gov They are prepared by reacting a cyclobutyl halide with lithium metal. libretexts.org The reaction of cyclobutyllithium with cyclobutanecarboxaldehyde is vigorous and provides another effective route to the target alcohol. wikipedia.org Due to their high reactivity, organolithium reactions are often conducted at low temperatures to minimize side reactions. wikipedia.org

| Reagent Type | General Formula | Typical Solvent | Relative Reactivity | Key Considerations |

| Grignard Reagent | R-MgX | Diethyl Ether, THF | Moderate | Sensitive to water and protic solvents; requires dry conditions. libretexts.org |

| Organolithium Reagent | R-Li | Pentane, Hexane, Ethers | High | Highly reactive, can be pyrophoric; often requires very low temperatures. wikipedia.orgsigmaaldrich.com |

While organomagnesium and organolithium reagents are common, other nucleophiles can be employed, particularly in the context of reducing dicyclobutyl ketone. In this scenario, the nucleophile is a hydride ion (H⁻).

Complex Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are excellent sources of nucleophilic hydride.

Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol (B145695). nih.gov It selectively reduces ketones and aldehydes. The reaction with dicyclobutyl ketone would involve the transfer of a hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that must be used in aprotic solvents like diethyl ether or THF, followed by a separate aqueous workup. It is highly effective for the reduction of ketones to secondary alcohols.

These reduction methods are highly efficient for producing racemic this compound from the corresponding ketone.

Stereoselective and Enantioselective Synthesis of this compound and its Stereoisomers

Stereoselective synthesis refers to methods that favor the formation of one stereoisomer over another. nih.gov Since the carbinol carbon in this compound is a stereocenter, enantioselective synthesis can be employed to produce a specific enantiomer, (R)- or (S)-dicyclobutylmethanol.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is set, the auxiliary is removed. wikipedia.org

A potential, though synthetically complex, approach for this compound could involve:

Attachment: A chiral auxiliary, such as an Evans oxazolidinone, is attached to a precursor like cyclobutanecarboxylic acid to form a chiral imide. slideshare.net

Stereodirecting Reaction: The second cyclobutyl group would be introduced through a different reaction pathway, where the steric bulk of the auxiliary blocks one face of the molecule, directing the incoming group to the opposite face.

Removal: The auxiliary is cleaved to yield an enantiomerically enriched form of this compound.

This method relies on well-established principles of asymmetric synthesis, where the pre-existing chirality of the auxiliary dictates the formation of the new stereocenter. wikipedia.org

Catalytic asymmetric synthesis is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The most direct application to this compound synthesis would be the asymmetric reduction of dicyclobutyl ketone.

Asymmetric Hydrogenation: This process involves the reduction of the ketone using hydrogen gas or another hydrogen source in the presence of a chiral metal catalyst. Chiral phosphine (B1218219) ligands, such as BINAP, are often coordinated to a metal center like Ruthenium or Rhodium. The chiral ligand environment forces the ketone to bind to the catalyst in a specific orientation, leading to the delivery of hydrogen to one face of the carbonyl group preferentially, thus producing one enantiomer of the alcohol in excess.

| Catalyst System | Metal | Typical Chiral Ligand | Reaction Type |

| Noyori-type Catalyst | Ruthenium (Ru) | BINAP | Asymmetric Hydrogenation of Ketones |

| CBS Catalyst | Boron (B) | Proline-derived oxazaborolidine | Asymmetric Reduction of Ketones (with borane) |

| Knowles' Catalyst | Rhodium (Rh) | DIPAMP | Asymmetric Hydrogenation (typically for olefins) |

Biocatalytic Routes to this compound

Biocatalysis has emerged as a powerful strategy in chemical synthesis, offering high selectivity under mild reaction conditions. nih.govnih.govresearchgate.net The enzymatic reduction of dicyclobutyl ketone, the prochiral precursor to this compound, represents a green and efficient pathway to this alcohol. This approach typically utilizes enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). researchgate.netresearchgate.net

These enzymes facilitate the stereoselective transfer of a hydride from a cofactor, commonly nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), to the carbonyl carbon of the ketone. nih.govresearchgate.net The reactions are conducted in aqueous media at or near ambient temperature and pH, which significantly reduces the environmental impact compared to conventional chemical methods. nih.govresearchgate.net

A key advantage of biocatalytic reduction is the potential for high enantioselectivity, producing optically pure chiral alcohols which are valuable in various chemical industries. nih.govnih.gov The process can be carried out using either isolated, purified enzymes or whole microbial cells. nih.govnih.gov While isolated enzymes can lead to higher volumetric productivity and fewer side reactions, whole-cell systems are often more cost-effective as they contain the necessary enzymes and cofactor regeneration systems within their natural cellular environment. nih.gov For the synthesis of this compound, a whole-cell approach using a suitable microorganism expressing a robust ketoreductase would be a promising route.

Table 1: Comparison of Biocatalytic Systems for Ketone Reduction

| Feature | Isolated Enzymes | Whole-Cell Systems |

| Catalyst | Purified alcohol dehydrogenase or ketoreductase | Microorganisms (e.g., bacteria, yeast) |

| Cofactor | Requires external addition and regeneration system | Internal cofactor regeneration |

| Purity | High, fewer side reactions | Potential for side reactions from other cellular enzymes |

| Cost | Higher due to purification | Generally lower |

| Stability | Can be less stable when isolated | Often more stable in the natural cellular environment |

| Productivity | Potentially higher volumetric productivity | May have lower volumetric productivity |

Reductive Methodologies for this compound Generation

Traditional chemical reductions offer a versatile and well-established route to alcohols from their corresponding ketone precursors.

The most direct synthesis of this compound is through the reduction of dicyclobutyl ketone. This transformation is commonly achieved using metal hydride reagents. odinity.comodinity.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. odinity.com This intermediate is then protonated during a workup step (e.g., with water or dilute acid) to yield the final alcohol product. odinity.comodinity.com

Due to the steric hindrance posed by the two cyclobutyl groups, the choice of reducing agent can influence the reaction's efficiency and stereochemical outcome.

Commonly used hydride reagents for the reduction of ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). odinity.com Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol or ethanol. odinity.com Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF). odinity.com

For sterically hindered ketones like dicyclobutyl ketone, more powerful or specialized hydride reagents may be employed to achieve efficient reduction. For instance, lithium tri-sec-butylborohydride (L-Selectride) is a highly sterically hindered reducing agent that can exhibit high stereoselectivity in the reduction of cyclic ketones. odinity.com

Catalytic hydrogenation is another important reductive methodology where molecular hydrogen (H₂) is used as the reductant in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is highly atom-economical but may require elevated pressures and temperatures.

Table 2: Comparison of Common Hydride Reducing Agents for Ketone Reduction

| Reagent | Formula | Reactivity | Solvent | Workup |

| Sodium Borohydride | NaBH₄ | Mild, selective | Protic (e.g., MeOH, EtOH) | Aqueous |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, reactive | Aprotic (e.g., Et₂O, THF) | Careful aqueous quench |

| L-Selectride | LiBH(sec-Bu)₃ | Strong, sterically hindered | Aprotic (e.g., THF) | Oxidative (H₂O₂, NaOH) |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic routes to this compound. unibo.itijpsjournal.comresearchgate.netjddhs.commdpi.com

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

For the synthesis of this compound from dicyclobutyl ketone, addition reactions, such as catalytic hydrogenation, are ideal as they have a theoretical atom economy of 100%. In such a reaction, all the atoms of the reactants (dicyclobutyl ketone and hydrogen) are incorporated into the final product.

Reductions using stoichiometric reagents like sodium borohydride have lower atom economies because they generate inorganic byproducts.

Table 3: Atom Economy of this compound Synthesis via Different Reductive Methods

| Reaction | Reactants | Product | Byproducts | Atom Economy (%) |

| Catalytic Hydrogenation | Dicyclobutyl Ketone + H₂ | This compound | None | 100% |

| NaBH₄ Reduction (simplified) | 4 Dicyclobutyl Ketone + NaBH₄ + 4 H₂O | 4 this compound | NaB(OH)₄ | Lower than 100% |

A major goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. ijpsjournal.commdpi.com For the synthesis of this compound, biocatalytic routes are particularly advantageous as they are typically performed in water, a benign solvent. researchgate.net

Solvent-free reactions, where the reaction is carried out in the absence of a solvent, represent another green alternative. ijpsjournal.com For the reduction of dicyclobutyl ketone, a solid-state reaction with a solid-supported reducing agent could potentially be developed. For example, sodium borohydride dispersed on a solid support like alumina (B75360) has been used for the solvent-free reduction of various carbonyl compounds. This approach can lead to shorter reaction times, simpler work-up procedures, and a significant reduction in waste. ijpsjournal.com

Catalytic Approaches for Enhanced Sustainability

The synthesis of this compound is increasingly benefiting from advanced catalytic methodologies designed to improve sustainability and reduce environmental impact. A key strategy involves moving away from stoichiometric reagents towards catalytic processes that offer higher efficiency, easier separation, and the potential for catalyst recycling. One of the most promising sustainable methods for preparing this compound is through the catalytic transfer hydrogenation (CTH) of dicyclobutyl ketone. mdpi.com

Catalytic transfer hydrogenation presents a safer and more environmentally friendly alternative to traditional hydrogenation methods that often require high-pressure gaseous hydrogen. mdpi.com In CTH, hydrogen is transferred from a donor molecule, typically a simple secondary alcohol like 2-propanol or 2-butanol, to the ketone in the presence of a catalyst. mdpi.com This process can be performed at moderate temperatures and does not necessitate specialized high-pressure equipment, thus enhancing operational safety and reducing energy consumption. mdpi.com

The choice of catalyst is crucial for the efficiency of the CTH reaction. Heterogeneous catalysts are particularly favored from a green chemistry perspective due to their ease of separation from the reaction mixture and potential for reuse. Research on the reduction of analogous cyclic and bicyclic ketones has demonstrated the high activity of certain metal oxides as catalysts. mdpi.com

Key catalytic systems for this transformation include:

Magnesium Oxide (MgO): A highly effective and inexpensive catalyst for transfer hydrogenation. mdpi.com

Zirconium Oxide (ZrO₂): Both hydrated and anhydrous forms of zirconium oxide have shown good catalytic activity. mdpi.com

Alumina (Al₂O₃): A readily available and robust catalyst that can be recycled by simple washing and drying, further lowering costs and waste. mdpi.comeurekalert.org

The mechanism for CTH over these metal oxides is generally accepted to follow the Meerwein-Ponndorf-Verley (MPV) pathway. This involves the transfer of a hydride from the carbinol atom of the hydrogen donor to the carbonyl carbon of the dicyclobutyl ketone, a process that is kinetically controlled. mdpi.com The adoption of these recyclable solid catalysts aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous materials. mdpi.comsumdu.edu.ua

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is fundamental to maximizing the yield and purity of this compound while minimizing costs and environmental impact. For catalytic syntheses, such as the transfer hydrogenation of dicyclobutyl ketone, several parameters must be carefully controlled. These include the choice of catalyst, hydrogen donor, solvent, reaction temperature, and reaction time.

A systematic approach to optimization involves varying one parameter while keeping others constant to determine its effect on the reaction yield. Modern approaches, however, may employ statistical methods or algorithms, such as Bayesian optimization, to explore the parameter space more efficiently and identify optimal conditions with fewer experiments. nih.gov

The following table illustrates a hypothetical optimization study for the synthesis of this compound via CTH of dicyclobutyl ketone, based on principles observed in similar chemical systems. mdpi.commdpi.com

| Entry | Catalyst | Hydrogen Donor | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | MgO | 2-Propanol | 80 | 4 | 75 |

| 2 | MgO | 2-Propanol | 100 | 4 | 88 |

| 3 | MgO | 2-Propanol | 100 | 8 | 92 |

| 4 | ZrO₂ | 2-Propanol | 100 | 8 | 85 |

| 5 | Al₂O₃ | 2-Propanol | 100 | 8 | 82 |

| 6 | MgO | 2-Butanol | 100 | 8 | 90 |

As the data suggests, increasing the temperature from 80 °C to 100 °C (Entry 1 vs. 2) can significantly improve the yield. Similarly, extending the reaction time allows for higher conversion (Entry 2 vs. 3). The choice of catalyst also plays a critical role, with MgO showing superior performance in this hypothetical scenario compared to ZrO₂ and Al₂O₃ under identical conditions (Entry 3 vs. 4 and 5). The selection of the hydrogen donor can also influence the outcome (Entry 3 vs. 6). Continuous optimization of these parameters is essential for developing a robust, efficient, and economically viable process for the synthesis of this compound.

Mechanistic Elucidation of Dicyclobutylmethanol Transformations

Kinetic Studies and Reaction Rate Determinants for Dicyclobutylmethanol Syntheses

The synthesis of this compound would most commonly be achieved via the reaction of a cyclobutyl Grignard reagent with cyclobutanecarboxaldehyde (B128957) or, alternatively, the reaction of dicyclobutyl ketone with a suitable reducing agent. The kinetics of such syntheses are critically dependent on steric and electronic factors.

In Grignard-type additions to form sterically hindered alcohols, the rate of reaction is known to be highly sensitive to the steric bulk of both the Grignard reagent and the carbonyl compound. Increased steric hindrance around the carbonyl carbon, as in dicyclobutyl ketone, would slow the rate of nucleophilic attack by a Grignard reagent.

Similarly, in the context of esterification, a common transformation for alcohols, kinetic studies on related secondary alcohols reveal a strong dependence on steric factors. Research on the esterification of secondary alkan-2-ols with acetic acid has demonstrated that reaction rates can be correlated with Taft coefficients, which quantify steric (E_s) and inductive (σ*) effects. For instance, an increase in the steric bulk of the alkyl group on the secondary alcohol leads to a decrease in the esterification rate constant. researchgate.net

A study on the kinetics of the oxidation of cyclic secondary alcohols such as menthol (B31143) and borneol by potassium persulphate showed that the rate of oxidation is influenced by the steric environment of the hydroxyl group. rasayanjournal.co.in Menthol, which possesses a more sterically hindered α-hydrogen, was found to be the least susceptible to oxidation among the studied compounds. rasayanjournal.co.in This suggests that the oxidation of this compound would also be kinetically hindered.

Table 1: Comparative Oxidation Rates of Cyclic Secondary Alcohols This table illustrates the influence of steric hindrance on the oxidation rate of secondary alcohols, providing a model for predicting the kinetic behavior of this compound.

| Alcohol | Relative Oxidation Rate | Steric Hindrance |

| Isoborneol | Higher | Less Hindered |

| Borneol | Intermediate | Moderately Hindered |

| Menthol | Lower | More Hindered |

This data is based on kinetic studies of cyclic secondary alcohols and serves as an illustrative example. rasayanjournal.co.in Actual rates for this compound may vary.

Transition State Analysis in this compound Chemical Pathways

The transition states in reactions involving this compound will be of higher energy compared to less sterically crowded analogues due to significant steric strain. For instance, in an S_N2 reaction, the transition state involves a crowded pentacoordinate carbon center. The presence of two bulky cyclobutyl groups would greatly destabilize this transition state, thereby increasing the activation energy and slowing the reaction rate significantly. libretexts.org

Computational studies on the oxidation of secondary alcohols have provided insights into the geometry of the transition states. For the oxidation of secondary alcohols by reagents like dimethyldioxirane, a concerted process with a spiro transition state has been proposed. researchgate.net In palladium-catalyzed enantioselective oxidation of secondary alcohols, the mechanism is thought to involve a β-hydride elimination through a four-coordinate transition state. caltech.edu The enantioselectivity in such reactions is dictated by the steric interactions within these diastereomeric transition states. caltech.edu For this compound, the bulky substituents would play a crucial role in defining the geometry and energy of such transition states.

Characterization of Reaction Intermediates in this compound Transformations

In many reactions, this compound will proceed through short-lived, unstable intermediates. For example, in acid-catalyzed dehydration, a dicyclobutylcarbenium ion would be formed as an intermediate. The stability of this carbocation would be influenced by the electronic effects of the alkyl groups.

In oxidation reactions, such as with chromic acid, the formation of a chromate (B82759) ester intermediate is a key step. researchgate.net The decomposition of this intermediate is often the rate-determining step. For a sterically hindered alcohol like this compound, the formation of this ester intermediate could be significantly impeded.

Influence of Electronic and Steric Factors on this compound Reactivity

The reactivity of this compound is a interplay of electronic and steric effects.

Electronic Effects: The two cyclobutyl groups are electron-donating through an inductive effect, which can stabilize any potential positive charge on the adjacent carbon, such as in a carbocation intermediate. This would facilitate reactions proceeding through an S_N1 or E1 mechanism.

Steric Effects: The dominant factor governing the reactivity of this compound is steric hindrance. The bulky cyclobutyl groups shield the carbinol carbon and the hydroxyl group from attack by nucleophiles or other reagents. This steric hindrance will significantly decrease the rates of reactions that require backside attack, such as S_N2 reactions, or direct access to the hydroxyl group. libretexts.orgwikipedia.org In esterification reactions, for example, the rate is inversely proportional to the steric hindrance of the alcohol. psu.edu

A quantitative approach to understanding these combined effects is the use of linear free-energy relationships, such as the Taft equation, which separates the contributions of steric (E_s) and electronic (σ*) parameters. researchgate.net

Table 2: Taft Parameters for Representative Alkyl Groups This table provides examples of Taft parameters used to quantify electronic and steric effects, which can be used to model the reactivity of substituted alcohols.

| Alkyl Group | Steric Parameter (E_s) | Inductive Parameter (σ*) |

| Methyl | 0.00 | 0.00 |

| Ethyl | -0.07 | -0.10 |

| Isopropyl | -0.47 | -0.19 |

| tert-Butyl | -1.54 | -0.30 |

Data from established literature sources on physical organic chemistry.

Solvent Effects on Reaction Mechanisms Involving this compound

The choice of solvent can have a profound impact on the reaction rates and mechanisms involving this compound.

In S_N1-type reactions, polar protic solvents (e.g., water, ethanol) would be favored as they can stabilize the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions. lumenlearning.com

Conversely, for S_N2-type reactions, polar aprotic solvents (e.g., acetone, DMSO) are generally preferred. These solvents can solvate the cation but leave the nucleophile relatively "naked" and more reactive. libretexts.org Protic solvents would form a "solvent cage" around a nucleophile, decreasing its reactivity. libretexts.org

In the context of silylation of secondary alcohols, a reaction sensitive to steric effects, the hydrogen bond donor ability of the solvent has been shown to influence reaction rates. Solvents with low hydrogen bond donor ability can lead to different kinetic outcomes compared to those with high hydrogen bond donor ability, due to varying interactions with the alcohol and silylating agent. rsc.org For a bulky alcohol like this compound, these solvent-solute interactions would be a significant determinant of reactivity.

Advanced Spectroscopic and Analytical Characterization Techniques for Dicyclobutylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. numberanalytics.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.com

While one-dimensional (1D) NMR spectra provide fundamental information, complex molecules like dicyclobutylmethanol often exhibit signal overlap, necessitating the use of multi-dimensional NMR experiments to resolve ambiguities. weebly.com These techniques spread the spectral information across two dimensions, revealing correlations between different nuclei. huji.ac.il

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments are used to determine one-bond correlations between protons and directly attached heteroatoms, most commonly carbon-13. libretexts.org For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal of the hydroxyl group to the carbon signal of the carbinol center, as well as correlations for each proton on the cyclobutyl rings with its directly bonded carbon. This is invaluable for assigning the ¹H and ¹³C signals unambiguously.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique detects correlations between protons and carbons over two or three bonds. libretexts.org This is crucial for piecing together the carbon skeleton of a molecule. In the case of this compound, HMBC would reveal correlations between the methine proton of the -CHOH group and the carbons of the adjacent cyclobutyl rings, confirming the connectivity of the central methanol (B129727) unit to the two rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å, through the nuclear Overhauser effect. slideshare.net This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could reveal through-space interactions between the carbinol proton and specific protons on the cyclobutyl rings, providing data to help define the molecule's preferred conformation in solution.

| 2D NMR Experiment | Type of Correlation | Information Gained for this compound |

| HSQC/HMQC | ¹H – ¹³C (One Bond) | Unambiguously links each proton to its directly attached carbon atom. |

| HMBC | ¹H – ¹³C (Multiple Bonds) | Confirms the connectivity between the central carbinol group and the two cyclobutyl rings. |

| NOESY | ¹H – ¹H (Through Space) | Provides insights into the 3D structure and preferred spatial arrangement of the cyclobutyl rings relative to the methanol core. slideshare.net |

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for analyzing materials in their native solid forms, providing information that is often inaccessible through other methods. preprints.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. google.com Techniques like Magic Angle Spinning (MAS) are employed to enhance spectral resolution by reducing line broadening. preprints.org

For this compound and its derivatives, ssNMR could be applied to:

Characterize Crystalline and Amorphous Forms: ssNMR can distinguish between different solid forms, such as identifying the presence of crystalline polymorphs or amorphous content. Each form would yield a unique ssNMR spectrum due to differences in molecular packing and conformation.

Study Polymorphism: Derivatives of this compound might crystallize in multiple forms (polymorphs), each with different physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS), can serve as a fingerprinting technique to identify and quantify different polymorphs in a sample. researchgate.net

Investigate Host-Guest Interactions: If this compound or its derivatives are part of a larger complex or framework, ssNMR can probe the interactions between the molecule and its surrounding environment at an atomic level. nih.gov

The interpretation of complex NMR spectra can be significantly aided by computational chemistry. mpg.de Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can predict NMR parameters like chemical shifts and coupling constants with high accuracy. arxiv.org

The process typically involves:

Generating a 3D structural model of this compound.

Performing geometry optimization to find the lowest energy conformation.

Using methods like the Gauge-Including Projector Augmented Wave (GIPAW) for periodic solids or other established methods for molecules in solution to calculate the magnetic shielding tensors for each nucleus. google.comarxiv.org

Converting these shielding tensors into chemical shifts, which are then compared with the experimental data.

A strong correlation between the predicted and experimental spectra provides powerful validation for the proposed structure. nih.gov This combined approach is crucial for resolving ambiguities in spectral assignments and gaining a deeper understanding of the relationship between the molecular structure and its NMR properties. rsc.org

| Atom Site (Hypothetical) | Experimental ¹³C Shift (ppm) | Predicted ¹³C Shift (ppm) | Deviation (ppm) |

| -CHOH- | 78.5 | 78.1 | +0.4 |

| Cyclobutyl C1, C1' | 40.2 | 40.5 | -0.3 |

| Cyclobutyl C2, C2' | 25.8 | 25.6 | +0.2 |

| Cyclobutyl C3, C3' | 18.9 | 19.2 | -0.3 |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. iitb.ac.in

High-Resolution Mass Spectrometry (HRMS) measures m/z to several decimal places, allowing for the determination of a molecule's exact mass. bioanalysis-zone.com This high level of precision enables the calculation of a unique elemental formula, which is a critical step in confirming the identity of a compound like this compound. iitb.ac.in Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between molecules that have the same integer mass but different elemental formulas. chromatographyonline.com For this compound (C₉H₁₈O), HRMS would provide a highly accurate mass measurement, lending a high degree of confidence to its chemical formula. bioanalysis-zone.comnih.gov

| Parameter | Value for this compound (C₉H₁₈O) |

| Nominal Mass | 142 |

| Monoisotopic (Exact) Mass | 142.135765 |

| Observed HRMS m/z [M+H]⁺ (Hypothetical) | 143.14321 |

| Calculated m/z for [C₉H₁₉O]⁺ | 143.14304 |

| Mass Error (ppm) | 1.2 |

In a mass spectrometer, molecules are ionized and can subsequently break apart into smaller, charged fragments. The pattern of fragmentation is reproducible and characteristic of the molecule's structure. Analyzing these fragmentation pathways provides clues about the molecule's connectivity.

For this compound, common fragmentation pathways initiated by techniques like Electron Ionization (EI) might include:

Loss of a cyclobutyl radical: [M - C₄H₇]⁺

Loss of water: [M - H₂O]⁺

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the formation of a stable oxonium ion.

Isotopic labeling is a powerful method used to verify proposed fragmentation mechanisms. By synthesizing this compound with a heavy isotope (e.g., Deuterium (B1214612) or ¹³C) at a specific position, researchers can track the label through the fragmentation process. For instance, replacing the hydroxyl proton with deuterium (D) would result in the loss of HDO instead of H₂O, confirming the origin of the lost water molecule. This provides definitive evidence for the fragmentation pathways and further corroborates the proposed molecular structure.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For this compound, these techniques would provide key insights into the vibrations of the hydroxyl group and the complex modes associated with the two cyclobutyl rings.

Detailed Analysis of Characteristic Vibrational Modes

The vibrational spectrum of this compound is expected to be rich and complex, dominated by the contributions from the cyclobutyl and hydroxyl moieties. The key characteristic vibrational modes would include:

O-H Stretching: A prominent, broad absorption band is anticipated in the IR spectrum in the region of 3200-3600 cm⁻¹. This broadening is a hallmark of intermolecular hydrogen bonding between this compound molecules in the condensed phase. In the gas phase or in a very dilute solution in a non-polar solvent, a sharper, higher frequency band would be observed. The corresponding O-H stretch in the Raman spectrum is typically weak.

C-H Stretching: The stretching vibrations of the C-H bonds on the cyclobutyl rings and the methine C-H at the point of attachment to the hydroxyl group would appear in the 2800-3000 cm⁻¹ region. The puckered nature of the cyclobutyl ring can lead to a complex pattern of symmetric and asymmetric stretching modes.

C-O Stretching: The stretching vibration of the C-O single bond is expected to produce a strong band in the IR spectrum, typically in the range of 1000-1200 cm⁻¹. The exact position would be sensitive to the conformation of the molecule.

Cyclobutyl Ring Vibrations: The cyclobutyl rings will exhibit a series of characteristic vibrations, including ring puckering, scissoring, twisting, and rocking modes. These vibrations typically occur in the fingerprint region of the spectrum (below 1500 cm⁻¹) and are highly sensitive to the conformation and symmetry of the molecule.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| C-H Stretch (Aliphatic) | 2800-3000 | Medium-Strong | Strong |

| C-O Stretch | 1000-1200 | Strong | Medium |

| Cyclobutyl Ring Puckering | 800-1000 | Medium | Medium |

| CH₂ Scissoring | ~1450 | Medium | Medium |

Note: This table is predictive and based on general group frequencies. Actual experimental values may vary.

Computational Vibrational Spectroscopy for Band Assignment

In the absence of experimental spectra, computational methods, such as Density Functional Theory (DFT), would be indispensable for predicting the vibrational frequencies and intensities of this compound. nih.govarxiv.org By calculating the harmonic vibrational frequencies for different possible conformers (e.g., different orientations of the cyclobutyl rings relative to each other), a theoretical spectrum can be generated. uni-rostock.de This theoretical spectrum can then be compared with experimental data (once obtained) to aid in the assignment of the observed bands to specific vibrational modes. gaussian.com Scaling factors are often applied to the calculated frequencies to better match experimental values. nih.gov

X-ray Crystallography Methodologies for this compound and its Crystalline Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For this compound, which is a liquid at room temperature, this technique would require the formation of a suitable crystalline derivative or analysis at low temperatures.

Single Crystal X-ray Diffraction Principles for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and stereochemistry. pnrjournal.comrigaku.com If a single crystal of this compound or a suitable solid derivative could be grown, SC-XRD analysis would reveal:

Molecular Conformation: The exact puckering of the cyclobutyl rings and their relative orientation.

Intermolecular Interactions: The nature and geometry of hydrogen bonding involving the hydroxyl group in the crystal lattice.

Absolute Configuration: For chiral derivatives of this compound, SC-XRD using anomalous dispersion effects could be used to determine the absolute configuration of the stereocenters. researchgate.net

The process would involve mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. mdpi.com The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the structure refined. researchgate.net

Powder X-ray Diffraction in Polymorphism Studies

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. While this compound is a liquid, if it were to exhibit polymorphism (the ability to exist in multiple crystalline forms) upon solidification, PXRD would be the primary tool for identifying and characterizing these different polymorphs. osti.gov Each polymorph would give a unique diffraction pattern, allowing for their differentiation. This would be crucial for understanding the solid-state properties of the compound. Studies on related cyclobutane (B1203170) derivatives have utilized PXRD to investigate their high-pressure behavior and search for polymorphism. osti.gov

Chromatographic Methodologies for Purification and Purity Assessment

Chromatography is a fundamental technique for the separation, purification, and purity assessment of chemical compounds. polypeptide.com For a compound like this compound, both gas and liquid chromatography would be applicable.

High-performance liquid chromatography (HPLC) is a versatile technique for the purification and purity analysis of a wide range of organic compounds. lcms.cz For this compound, reversed-phase HPLC would likely be the method of choice. hplc.eu

Purification: Preparative HPLC could be used to isolate this compound from a reaction mixture, yielding a high-purity sample. polypeptide.com

Purity Assessment: Analytical HPLC with a suitable detector (e.g., UV-Vis or a universal detector like a refractive index detector) would be used to determine the purity of a sample. researchgate.netms-editions.clmedicinescience.org The presence of impurities would be indicated by additional peaks in the chromatogram. The peak area percentage is often used to quantify the purity. researchgate.net

Gas chromatography (GC) would also be a suitable technique for the analysis of the volatile this compound. A GC equipped with a flame ionization detector (FID) would provide high sensitivity for purity assessment. The choice of the stationary phase in the GC column would be critical to achieve good separation from any potential impurities.

Table 2: Potential Chromatographic Methods for this compound

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection Method | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 silica | Acetonitrile (B52724)/Water gradient | UV (low wavelength) or RI | Purity Assessment, Purification |

Note: This table presents potential methods. The optimal conditions would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components within a mixture. lcms.cz The technique relies on a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. plantaanalytica.com The differential interactions of the sample components with the stationary phase lead to their separation. plantaanalytica.com HPLC is broadly categorized into analytical and preparative scales. google.com

Analytical HPLC focuses on the qualitative and quantitative analysis of a sample. ntu.edu.sg It employs columns with smaller internal diameters (typically around 4.6 mm) and smaller stationary phase particles (3-5 µm) to achieve high-resolution separations of small sample volumes (1-100 µL). google.comntu.edu.sg The primary goal is to gain detailed information about the sample's composition and purity. ntu.edu.sg

Preparative HPLC is utilized to purify and isolate specific compounds from a mixture for subsequent use. plantaanalytica.comgoogle.com This technique uses larger columns and handles significantly larger sample volumes. shimadzu.nl The objective is to maximize the recovery and purity of the target compound. lcms.cz A specific preparative HPLC method has been documented for the purification of reaction mixtures containing this compound. googleapis.com This method utilizes a C18 column with a gradient elution of acetonitrile and water containing ammonium (B1175870) acetate (B1210297), demonstrating its practical application in synthesis and purification workflows. googleapis.com

Method development often begins at the analytical scale to optimize separation conditions, which are then scaled up for preparative purification. nih.gov The fractions collected from preparative HPLC are typically re-analyzed by analytical HPLC to confirm their purity. google.com

Below is a table summarizing typical parameters for both analytical and preparative HPLC.

Table 1: Typical HPLC Parameters for Analytical and Preparative Separations

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Purpose | Qualitative & Quantitative Analysis | Purification & Isolation |

| Column I.D. | 2.1 - 4.6 mm | >10 mm |

| Particle Size | 1.7 - 5 µm | 5 - 10 µm or larger |

| Flow Rate | 0.2 - 2.0 mL/min | 10 - 150 mL/min or higher |

| Sample Load | Micrograms (µg) to low Milligrams (mg) | Milligrams (mg) to Grams (g) |

| Injection Vol. | 1 - 100 µL | Milliliters (mL) |

| Detection | High-sensitivity (UV, MS, Fluorescence) | Less sensitive, often UV-based |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile substances in the gas phase. libretexts.org In GC, a mobile phase, which is a chemically inert carrier gas like helium or nitrogen, transports the vaporized sample through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of compounds between the mobile and stationary phases. libretexts.org Due to its relatively low molecular weight and expected volatility, this compound is amenable to GC analysis.

The analysis of volatile compounds often involves specific sample introduction techniques, such as headspace sampling, which concentrates the volatile components before they are introduced into the GC system. americanpharmaceuticalreview.com For a compound like this compound, GC analysis would typically involve injecting a solution of the compound into a heated port where it vaporizes. The vapor is then swept onto the column by the carrier gas. The choice of column is critical, with various stationary phases available to suit different analytes. libretexts.org Following separation on the column, the components are identified by a detector, with mass spectrometry (GC-MS) being a common choice due to its ability to provide structural information for identification. ijpba.in

While detailed studies on the volatile analysis of this compound are not prevalent in public literature, the purification of related carbinols by preparative gas chromatography has been reported, indicating the suitability of this technique for separating such compounds from reaction byproducts. google.comresearchgate.net The principles of GC are widely applied in quality control and for the analysis of organic volatiles in diverse fields. medcraveonline.com

Table 2: Typical GC Parameters for Volatile Analysis

| Parameter | Typical Setting |

|---|---|

| Carrier Gas | Helium, Nitrogen, Hydrogen |

| Injection Port Temp. | 250 - 300 °C |

| Column Type | Fused Silica Capillary Column (e.g., DB-1, HP-5) |

| Column Dimensions | 30 m length, 0.25-0.32 mm I.D., 0.25-1.0 µm film thickness |

| Oven Program | Temperature gradient (e.g., 50 °C initial, ramp to 280 °C) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Detector Temp. | 280 - 320 °C |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ijpba.in SFC is considered a hybrid of gas and liquid chromatography, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid. thieme-connect.de These properties lead to faster separations and reduced consumption of organic solvents compared to HPLC. fagg.be

A significant application of SFC is in the field of chiral separations, which is crucial for the pharmaceutical industry. selvita.com Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers, which can have different biological activities. selvita.com this compound contains a chiral center at the carbinol carbon, and therefore exists as a pair of enantiomers. Separating and characterizing these enantiomers is essential for understanding their properties.

SFC has emerged as a powerful tool for resolving enantiomers. selvita.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. chromatographyonline.com Polysaccharide-based columns are widely used for this purpose in SFC. uva.es The mobile phase typically consists of supercritical CO2 mixed with a small amount of a polar organic modifier, such as methanol or ethanol (B145695), to adjust the solvent strength. americanpharmaceuticalreview.com The ability to screen multiple columns and mobile phase modifiers allows for the rapid development of effective chiral separation methods. americanpharmaceuticalreview.com SFC is not only an analytical tool but is also used for preparative separations to isolate pure enantiomers. shimadzu.com

Table 3: Typical SFC Parameters for Chiral Separations

| Parameter | Typical Setting |

|---|---|

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol, Ethanol) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |

| Column Temperature | 5 - 50 °C fagg.be |

| Back Pressure | 100 - 250 bar fagg.be |

| Flow Rate | 1 - 5 mL/min (analytical scale) |

| Modifier | 5 - 40% organic solvent (e.g., Methanol) |

| Detection | UV-Vis, Circular Dichroism (CD), Mass Spectrometry (MS) |

Computational and Theoretical Investigations of Dicyclobutylmethanol

Quantum Chemical Calculations on Electronic Structure and Bonding

Theoretical studies utilizing quantum chemical methods are fundamental to understanding the electronic environment of a molecule, including the nature of its chemical bonds and the distribution of electron density.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for many molecular systems. A typical DFT study on dicyclobutylmethanol would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation approximately. Such calculations could yield optimized molecular geometry, Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges, and visualizations of frontier molecular orbitals (HOMO and LUMO) to predict reactivity. However, specific studies applying DFT to this compound have not been reported.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by solving the electronic Schrödinger equation with fewer approximations than DFT, albeit at a greater computational expense. These methods are often used as a benchmark for results obtained from more approximate methods. For a molecule like this compound, high-accuracy ab initio calculations could provide precise values for its electronic energy and thermochemical properties. To date, no such high-accuracy calculations have been published for this specific compound.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclobutyl rings and their connection to the central carbinol carbon suggests that this compound can exist in multiple conformations.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) force fields (e.g., MMFF94, UFF) provide a computationally inexpensive way to explore the vast conformational space of flexible molecules. A molecular dynamics (MD) simulation would track the atomic movements of this compound over time, revealing its preferred shapes and the dynamics of transition between them at a given temperature. While these methods are well-established, their application to this compound has not been documented in the scientific literature.

Potential Energy Surface Mapping for Rotamers and Isomers

A more detailed understanding of conformational preferences can be obtained by mapping the potential energy surface (PES). This involves systematically changing key dihedral angles—such as those defining the orientation of the two cyclobutyl rings relative to the methanol (B129727) group—and calculating the energy at each point using quantum mechanical methods. The resulting map would identify all stable conformers (local minima) and the energy barriers (transition states) for interconversion. This type of detailed analysis for this compound is currently unavailable.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or identifying a compound. For this compound, one could theoretically calculate its infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Vis electronic transitions. These predictions rely on calculations of the Hessian matrix (for IR), magnetic shielding tensors (for NMR), and excited-state energies. Without any published computational studies on this compound, these predictive data remain purely hypothetical.

Due to the lack of specific research on this compound, no data tables of computational findings can be generated.

Simulated NMR and IR Spectra for Structural Assignment

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are invaluable for the structural elucidation of molecules like this compound. By simulating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, chemists can compare theoretical data with experimental results to confirm molecular structures.

Simulated NMR Spectra: The prediction of ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors of the nuclei in the molecule. nmrdb.org These calculations are typically performed using Density Functional Theory (DFT) methods. The computed shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, computational models can predict the chemical shift for each unique proton and carbon atom. nmrdb.org The simulation also helps in understanding complex splitting patterns that might arise from spin-spin coupling. mestrelab.com These simulators can handle even large and complex spin systems, providing a detailed picture of the expected experimental spectrum. nmrdb.orgmestrelab.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Below are hypothetical, yet chemically plausible, predicted NMR chemical shifts for this compound, calculated using a DFT approach (B3LYP/6-31G(d)).

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methanol CH | 3.5 - 3.7 | 75 - 80 |

| Cyclobutyl CH (α to OH) | 2.0 - 2.3 | 40 - 45 |

| Cyclobutyl CH₂ (β to OH) | 1.8 - 2.1 | 25 - 30 |

| Cyclobutyl CH₂ (γ to OH) | 1.6 - 1.9 | 18 - 22 |

| Methanol OH | 1.5 - 2.5 (variable) | - |

Note: The exact chemical shifts can be influenced by the choice of computational method, basis set, and solvent model.

Simulated IR Spectra: The simulation of an IR spectrum is achieved by calculating the vibrational frequencies of the molecule. github.com This involves computing the second derivatives of the energy with respect to the atomic coordinates to determine the force constants for the molecular vibrations. The resulting frequencies and their corresponding intensities, which relate to the change in the molecule's dipole moment during the vibration, are then plotted to generate a theoretical spectrum. github.comepj-conferences.org

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound The following table presents hypothetical, yet representative, calculated vibrational frequencies for the key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H Stretch | 3300 - 3400 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O Stretch | 1050 - 1150 | Strong |

| C-H Bend | 1350 - 1470 | Medium |

| O-H Bend | 1300 - 1450 | Medium |

Modeling of Reactivity and Reaction Pathways

Computational modeling is essential for understanding the reactivity of this compound and for elucidating the mechanisms of its chemical reactions. These methods allow for the exploration of reaction pathways on the potential energy surface (PES).

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). ims.ac.jp Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. numberanalytics.com

Transition State Computations: Locating a transition state on the potential energy surface is a central task in computational chemistry. researchgate.net It corresponds to finding a first-order saddle point, which is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. github.io Methods like the Nudged Elastic Band (NEB) or the Quadratic Synchronous Transit (QST) are used to find an initial guess for the TS structure, which is then optimized. ims.ac.jpresearchgate.net

Once a potential transition state is located, it must be validated. github.io This is done by performing a vibrational frequency analysis. A true transition state will have exactly one imaginary frequency, and the motion corresponding to this frequency represents the reaction coordinate (e.g., the breaking and forming of bonds). researchgate.netgithub.io Further confirmation is obtained through an Intrinsic Reaction Coordinate (IRC) calculation, which traces the reaction path from the transition state down to the corresponding reactants and products. numberanalytics.comgithub.io

For a hypothetical oxidation of this compound to dicyclobutyl ketone, computational methods could be used to calculate the activation energy, providing insight into the reaction's feasibility and kinetics.

Interactive Data Table: Hypothetical Reaction Energetics for the Oxidation of this compound

| Species | Relative Energy (kcal/mol) |

| This compound + Oxidant (Reactants) | 0.0 |

| Transition State | +15.5 |

| Dicyclobutyl Ketone + Reduced Oxidant (Products) | -25.0 |

Chemical reactions are typically carried out in a solvent, which can significantly influence reactivity by stabilizing or destabilizing reactants, products, and transition states. fiveable.me Computational models must account for these solvent effects to provide accurate predictions.

Implicit Solvation Models: Explicitly modeling every solvent molecule is computationally very expensive. labxing.comprace-ri.eu Implicit solvation models offer a more efficient alternative by representing the solvent as a continuous medium with a specific dielectric constant (ε). fiveable.memdpi.com The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. faccts.de

Common implicit models include:

Polarizable Continuum Model (PCM): This is a widely used model where the solute cavity is defined by a series of interlocking spheres. researchgate.netmdpi.com

Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor-like dielectric continuum, which simplifies the calculations. fiveable.mefaccts.de

Solvation Model based on Density (SMD): This is a universal solvation model that is parameterized to accurately predict solvation free energies for a wide range of solvents. mdpi.com

For this compound, studying a reaction like an Sₙ1 substitution would necessitate the use of a polar protic solvent model. Using an implicit model like PCM with the dielectric constant of water or ethanol (B145695) would show how the solvent stabilizes the carbocation intermediate, thereby lowering the activation energy compared to the gas phase. mdpi.comschrodinger.com The choice of solvent can dramatically alter the computed reaction energetics. epj-conferences.org

Machine Learning Approaches in Predicting this compound Properties and Reactivity

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry, capable of predicting molecular properties and reactivity with high speed and accuracy. research.googlececam.orgnih.gov

ML models, particularly deep neural networks, are trained on large datasets of molecules with known properties, often calculated using high-level quantum mechanical methods like DFT. research.googleresearchgate.net Once trained, these models can make predictions for new molecules, such as this compound, almost instantaneously, avoiding the high computational cost of direct simulation. research.googleyoutube.com

Predicting Properties: For this compound, ML models could be used to predict a wide range of properties, including:

Physicochemical Properties: Boiling point, solubility, and partition coefficients.

Quantum Chemical Properties: Atomization energies, dipole moments, and polarizability. research.google

Spectroscopic Data: ML models can be trained to predict NMR and IR spectra, potentially aiding in rapid structural confirmation. cecam.orgrsc.org

Predicting Reactivity: Machine learning is also being applied to predict the outcomes and rates of chemical reactions. By representing molecules as graphs, Graph Neural Networks (GNNs) can learn the complex relationships between a molecule's structure and its reactivity. researchgate.net For this compound, an ML model could be trained to predict its reactivity towards a panel of different reagents or to identify potential sites of metabolic transformation. These models can accelerate the discovery of new reactions and the optimization of reaction conditions. cecam.orgresearchgate.net

The development of these data-driven approaches requires large, high-quality datasets for training. cecam.org As these resources continue to grow, the application of machine learning will become increasingly integral to the computational study of molecules like this compound.

Reactivity Profiles and Derivatization Strategies of Dicyclobutylmethanol

Oxidation Reactions of the Secondary Alcohol Functionality

The oxidation of the secondary alcohol group in dicyclobutylmethanol to a carbonyl functionality is a fundamental transformation. This process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon.

Selective Oxidation to Dicyclobutyl Ketone

The selective oxidation of this compound yields dicyclobutyl ketone. This conversion requires an oxidizing agent that is potent enough to overcome the steric hindrance around the secondary alcohol but is also selective enough to avoid cleavage of the carbon-carbon bonds within the cyclobutyl rings. A variety of modern oxidation methods are suitable for this purpose, avoiding harsh conditions that could lead to side reactions.

Commonly employed reagents for the oxidation of sterically hindered secondary alcohols, and therefore applicable to this compound, include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as non-chromium-based methods such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane oxidation. The choice of reagent often depends on the desired scale of the reaction and tolerance to reaction conditions.

Table 1: Comparison of Reagents for the Oxidation of this compound to Dicyclobutyl Ketone

| Oxidizing Agent/Method | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) as solvent, room temperature. | Mild conditions, good yields for many secondary alcohols. | Chromium waste is toxic. |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine, low temperature (-78 °C). | High yields, avoids heavy metals. | Requires cryogenic temperatures, produces dimethyl sulfide (B99878) as a malodorous byproduct. |

Catalytic Oxidation Methods

Catalytic oxidation methods offer a more environmentally benign and efficient alternative to stoichiometric reagents. These methods often utilize a catalyst in the presence of a co-oxidant, such as molecular oxygen or hydrogen peroxide. For sterically hindered alcohols like this compound, catalytic systems based on transition metals like ruthenium, palladium, or copper, in conjunction with a suitable oxidant, can be effective. For example, a ruthenium-based catalyst with oxygen as the terminal oxidant can provide a green and efficient route to dicyclobutyl ketone.

Esterification and Etherification Reactions

The hydroxyl group of this compound can serve as a nucleophile in reactions with electrophiles to form esters and ethers, respectively. The steric bulk of the cyclobutyl groups can, however, impede these reactions, often necessitating more forcing conditions or specific catalytic methods.

Formation of Esters with Carboxylic Acids and Derivatives

The reaction of this compound with carboxylic acids to form esters, known as Fischer esterification, is an equilibrium process that is typically catalyzed by a strong acid such as sulfuric acid. masterorganicchemistry.com To drive the equilibrium towards the product, an excess of either the alcohol or the carboxylic acid is used, or water is removed as it is formed. Due to the steric hindrance of this compound, the rate of Fischer esterification can be slow.

Alternatively, more reactive carboxylic acid derivatives can be employed to facilitate ester formation. The reaction with acyl chlorides or acid anhydrides is generally faster and not reversible. These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid).

For particularly challenging esterifications involving sterically hindered alcohols, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), a method known as the Steglich esterification, can be highly effective. organic-chemistry.org

Table 2: Methods for the Esterification of this compound

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid, strong acid catalyst (e.g., H₂SO₄) | Heat, often with removal of water | Reversible, can be slow for hindered alcohols. masterorganicchemistry.com |

| Acyl Chloride Method | Acyl chloride, base (e.g., pyridine) | Room temperature or gentle heating | Irreversible and generally faster than Fischer esterification. |

| Acid Anhydride Method | Acid anhydride, base or acid catalyst | Gentle heating | Irreversible, good for forming esters from readily available anhydrides. |

Synthesis of Ethers via Alkylation and Williamson Ether Synthesis

The synthesis of ethers from this compound can be achieved through alkylation, most commonly via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an S(_N)2 reaction.

The first step, the formation of the dicyclobutylmethoxide, is typically achieved by treating this compound with a strong base such as sodium hydride (NaH) or potassium hydride (KH). The subsequent reaction with a primary alkyl halide yields the desired ether. However, due to the steric hindrance around the oxygen atom of the dicyclobutylmethoxide, the S(_N)2 reaction can be slow. Furthermore, if a secondary or tertiary alkyl halide is used, or if the reaction conditions are too harsh, the alkoxide can act as a base, leading to a competing E2 elimination reaction that forms an alkene instead of the ether.

Elimination Reactions and Dehydration Pathways

This compound can undergo elimination reactions, specifically dehydration, to form alkenes. This reaction involves the removal of the hydroxyl group and a proton from an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond.

The dehydration of this compound is typically acid-catalyzed, using strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heating. libretexts.org The mechanism of this reaction depends on the stability of the potential carbocation intermediate. For a secondary alcohol like this compound, the reaction likely proceeds through an E1 mechanism. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a secondary carbocation. A subsequent deprotonation of a neighboring carbon by a weak base (such as water or the conjugate base of the acid catalyst) yields the alkene.

Due to the structure of this compound, the elimination of water can potentially lead to the formation of a mixture of isomeric alkenes, depending on which adjacent proton is removed. The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. Rearrangements of the intermediate carbocation to a more stable carbocation are also possible, which could lead to a more complex product mixture.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dicyclobutyl ketone |

| Pyridinium chlorochromate (PCC) |

| Pyridinium dichromate (PDC) |

| Dimethyl sulfoxide (DMSO) |

| Oxalyl chloride |

| Dess-Martin periodinane |

| Sulfuric acid |

| Acyl chloride |

| Acid anhydride |

| Pyridine |

| Triethylamine |

| Dicyclohexylcarbodiimide (DCC) |

| 4-Dimethylaminopyridine (DMAP) |

| Sodium hydride |

| Potassium hydride |

| Alkyl halide |

Mechanisms of Alkene Formation (E1, E2)

The dehydration of this compound to form alkenes can proceed through either unimolecular (E1) or bimolecular (E2) elimination mechanisms, depending on the reaction conditions. libretexts.orgyoutube.com

The E1 mechanism is favored under acidic conditions and typically involves a three-step process:

Protonation of the hydroxyl group: The alcohol acts as a base, and the hydroxyl group is protonated by a strong acid (e.g., H₂SO₄) to form a good leaving group, water. youtube.comlibretexts.org

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation. youtube.com This step is the rate-determining step of the reaction.

Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. libretexts.org

The E2 mechanism , in contrast, is a one-step concerted reaction favored by the presence of a strong, non-nucleophilic base. In this pathway, the base removes a proton from a beta-carbon at the same time as the leaving group (after conversion to a better leaving group than -OH) departs. libretexts.org For this compound as a secondary alcohol, the E1 pathway is generally more common under acidic dehydration conditions. youtube.com

| Elimination Mechanism | Favored Conditions | Key Intermediate | Rate Determining Step | Product Determining Step |

| E1 (Unimolecular) | Acidic, Protic Solvents | Carbocation | Formation of Carbocation | Deprotonation |

| E2 (Bimolecular) | Strong, Non-nucleophilic Base | None (Concerted) | Single Concerted Step | Single Concerted Step |

Carbocation Rearrangements in Dehydration Processes

A significant feature of the E1 dehydration of this compound is the potential for carbocation rearrangements. The initially formed secondary carbocation can rearrange to a more stable carbocation prior to deprotonation. chemistrysteps.com Given the structure of this compound, two primary types of rearrangements are anticipated:

Hydride Shift: A hydrogen atom with its pair of electrons can migrate from an adjacent carbon to the carbocationic center, potentially forming a more stable tertiary carbocation if the structure allowed. However, in the dicyclobutylcarbinyl cation, a 1,2-hydride shift would result in another secondary carbocation, offering no significant stability advantage.

Alkyl Shift (Ring Expansion): More significantly, the strained cyclobutyl ring is prone to rearrangement. An alkyl shift involving one of the cyclobutyl rings can lead to ring expansion, forming a less strained and more stable cyclopentyl cation. chemistrysteps.commasterorganicchemistry.comorgoreview.com This process is a strong driving force and is expected to be a major pathway in the dehydration of this compound. chemistrysteps.com The resulting rearranged carbocation would then be deprotonated to yield a variety of alkene products, including those with cyclopentyl or cyclopentylidene moieties.

| Rearrangement Type | Migrating Group | Initial Carbocation | Rearranged Carbocation | Driving Force |

| Hydride Shift | Hydride Ion (H⁻) | Secondary Dicyclobutylcarbinyl | Secondary Carbocation | Unlikely; no increase in stability |

| Alkyl Shift (Ring Expansion) | Alkyl Group (from ring) | Secondary Dicyclobutylcarbinyl | Tertiary Cyclopentyl Cation | Relief of Ring Strain, Increased Stability |

Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group of this compound can be converted into other functional groups, which can serve as better leaving groups in subsequent reactions.

This compound can be converted to dicyclobutylchloromethane or dicyclobutylbromomethane using appropriate halogenating agents.

Chlorination: A common reagent for this transformation is thionyl chloride (SOCl₂), often in the presence of a base like pyridine. youtube.comlibretexts.orgsciencemadness.org The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. youtube.comlibretexts.org This method is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification. masterorganicchemistry.com

Bromination: Phosphorus tribromide (PBr₃) is a standard reagent for converting secondary alcohols to alkyl bromides. The reaction involves the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by a bromide ion.

These reactions typically proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry if the carbinol carbon is a stereocenter. youtube.com

| Halogenation Reaction | Reagent | Byproducts | Typical Mechanism |

| Chlorination | Thionyl Chloride (SOCl₂) | SO₂, HCl | Sₙ2 |

| Bromination | Phosphorus Tribromide (PBr₃) | H₃PO₃ | Sₙ2 |

To create an excellent leaving group for substitution or elimination reactions, the hydroxyl group of this compound can be converted into a sulfonate ester, such as a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.orgnih.govrsc.org The base neutralizes the HCl produced during the reaction. nih.gov The formation of a tosylate does not affect the configuration of the carbon atom bearing the oxygen, as the C-O bond is not broken in this step. libretexts.org The resulting dicyclobutylcarbinyl tosylate is a versatile intermediate, as the tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. However, it is noteworthy that under certain conditions, particularly with substrates that can form stable carbocations, the reaction with tosyl chloride can sometimes lead to the formation of the corresponding chloride as a side product. nih.govresearchgate.net

| Reaction | Reagent | Base | Leaving Group Formed |

| Tosylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Tosylate (-OTs) |

Reactions Involving the Cyclobutyl Ring System

The presence of the strained cyclobutyl rings makes this compound susceptible to reactions that involve rearrangement of the ring structure, particularly under conditions that generate a positive charge on the carbinol carbon or an adjacent carbon.